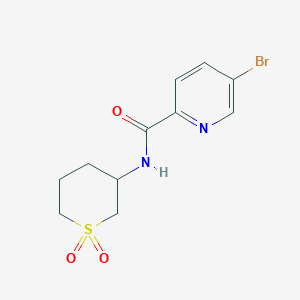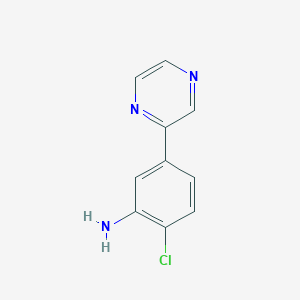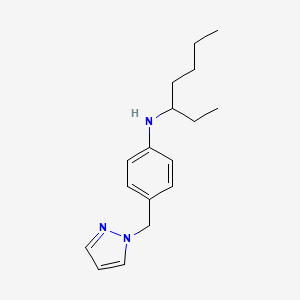
Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate, also known as ethyl cyano(4-cyanophenyl)methylidenepropionate, is a chemical compound used in scientific research. It is a yellow to orange crystalline powder with a molecular formula of C13H8N2O2 and a molecular weight of 232.21 g/mol. Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate is used as a starting material for the synthesis of various compounds, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate is not fully understood. However, it is believed to act as a Michael acceptor and react with nucleophiles such as thiols and amines. This reaction leads to the formation of covalent adducts, which can modify the activity of proteins and enzymes.
Biochemical and Physiological Effects:
Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate has also been found to exhibit antitumor activity by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate in lab experiments is its high purity and availability. It is also relatively easy to synthesize and can be used as a starting material for the synthesis of various compounds. However, one limitation of using Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate is its potential toxicity. It can react with nucleophiles in the body and modify the activity of proteins and enzymes, which can lead to adverse effects.
Orientations Futures
There are several future directions for the research on Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammation. Another direction is to explore its mechanism of action and identify its target proteins and enzymes. Additionally, the synthesis of new compounds based on Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate could lead to the discovery of new drugs with improved efficacy and safety profiles.
Méthodes De Synthèse
Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate can be synthesized through a reaction between Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate cyanoacetate and 4-cyanobenzaldehyde in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in ethanol and yields the desired product in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate is widely used in scientific research as a starting material for the synthesis of various compounds. It is used in the synthesis of pyrrole derivatives, which have been found to exhibit antitumor, antiviral, and antibacterial activities. Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate is also used in the synthesis of chalcone derivatives, which have been found to exhibit anti-inflammatory, antioxidant, and antitumor activities.
Propriétés
IUPAC Name |
ethyl (Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-2-17-13(16)12(9-15)7-10-3-5-11(8-14)6-4-10/h3-7H,2H2,1H3/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRZEZOQINRJMQ-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=C(C=C1)C#N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,1-dioxothian-3-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7577670.png)
![4-[[(1,1-dioxothian-3-yl)amino]methyl]-N-methylbenzamide](/img/structure/B7577673.png)
![3-Ethyl-4-[3-(oxan-2-yl)propanoyl]piperazin-2-one](/img/structure/B7577682.png)


![1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7577694.png)
![1-[[(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7577702.png)





![N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine](/img/structure/B7577761.png)
![6-fluoro-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7577765.png)